Cas no 45515-23-9 ((4-Methyloxazol-5-yl)methanol)

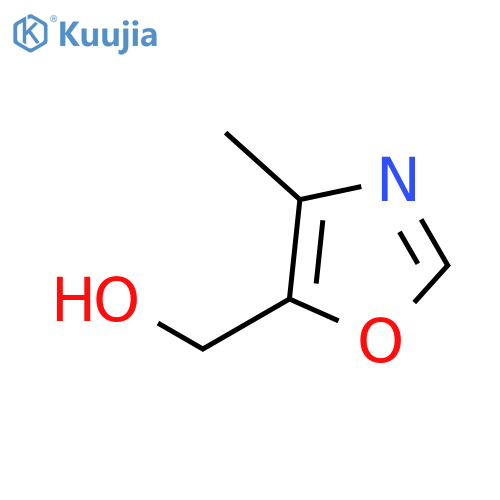

(4-Methyloxazol-5-yl)methanol structure

商品名:(4-Methyloxazol-5-yl)methanol

(4-Methyloxazol-5-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (4-Methyloxazol-5-yl)methanol

- 4-Methyloxazole-5-Methanol

- (4-Methyl-1,3-oxazol-5-yl)methanol

- 4-Methyl-1,3-oxazole-5-methanol

- (4-methyl-oxazol-5-yl)-methanol

- 5-hydroxymethyl-4-methyl-oxazol

- 5-hydroxymethyl-4-methyl-oxazole

- 5-Oxazolemethanol,4-methyl

- J-515797

- 5-Oxazolemethanol, 4-methyl-

- MFCD06200857

- A7167

- MB03682

- AM20100164

- TS-01568

- AKOS006228488

- DTXSID30383590

- SCHEMBL711601

- EN300-174037

- Z1198166472

- 4-methyloxazole-5-methanol, AldrichCPR

- RMNSUMDMIHSPIL-UHFFFAOYSA-N

- FT-0649966

- 45515-23-9

- DB-006874

-

- MDL: MFCD06200857

- インチ: InChI=1S/C5H7NO2/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3

- InChIKey: RMNSUMDMIHSPIL-UHFFFAOYSA-N

- ほほえんだ: CC1=C(CO)OC=N1

計算された属性

- せいみつぶんしりょう: 113.04800

- どういたいしつりょう: 113.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 76.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- PSA: 46.26000

- LogP: 0.47530

(4-Methyloxazol-5-yl)methanol セキュリティ情報

(4-Methyloxazol-5-yl)methanol 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(4-Methyloxazol-5-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-174037-2.5g |

(4-methyl-1,3-oxazol-5-yl)methanol |

45515-23-9 | 95% | 2.5g |

$867.0 | 2023-09-20 | |

| abcr | AB280282-1 g |

4-Methyloxazole-5-methanol, 95%; . |

45515-23-9 | 95% | 1 g |

€701.50 | 2023-07-20 | |

| Enamine | EN300-174037-5.0g |

(4-methyl-1,3-oxazol-5-yl)methanol |

45515-23-9 | 95% | 5g |

$1280.0 | 2023-05-03 | |

| Enamine | EN300-174037-10.0g |

(4-methyl-1,3-oxazol-5-yl)methanol |

45515-23-9 | 95% | 10g |

$1900.0 | 2023-05-03 | |

| Chemenu | CM191382-1g |

4-Methyl-1,3-oxazole-5-methanol |

45515-23-9 | 97% | 1g |

$*** | 2023-05-30 | |

| TRC | M236210-100mg |

4-Methyloxazole-5-methanol |

45515-23-9 | 100mg |

$ 250.00 | 2022-06-04 | ||

| Enamine | EN300-174037-0.05g |

(4-methyl-1,3-oxazol-5-yl)methanol |

45515-23-9 | 95% | 0.05g |

$84.0 | 2023-09-20 | |

| Fluorochem | 067727-5g |

4-Methyl-1,3-oxazole-5-methanol |

45515-23-9 | 97% | 5g |

£752.00 | 2022-03-01 | |

| abcr | AB280282-1g |

4-Methyloxazole-5-methanol, 95%; . |

45515-23-9 | 95% | 1g |

€701.50 | 2025-02-20 | |

| abcr | AB280282-250mg |

4-Methyloxazole-5-methanol, 95%; . |

45515-23-9 | 95% | 250mg |

€323.50 | 2025-02-20 |

(4-Methyloxazol-5-yl)methanol 関連文献

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

45515-23-9 ((4-Methyloxazol-5-yl)methanol) 関連製品

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 61549-49-3(9-Decenenitrile)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:45515-23-9)(4-Methyloxazol-5-yl)methanol

清らかである:99%

はかる:5g

価格 ($):1301.0